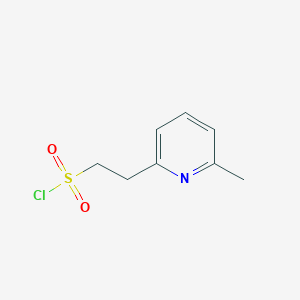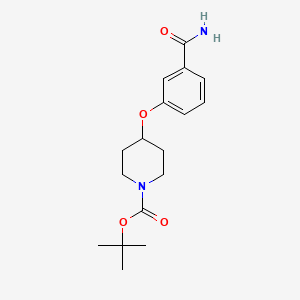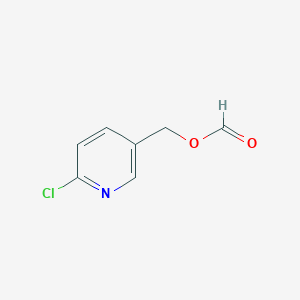![molecular formula C13H19N3O4S B13084164 1-[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine](/img/structure/B13084164.png)
1-[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine is a complex organic compound that features a piperidine ring substituted with a nitrobenzenesulfonyl group and an ethanamine moiety
Preparation Methods
The synthesis of 1-[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the nitrobenzenesulfonyl group: This step involves the sulfonylation of the piperidine ring using reagents such as nitrobenzenesulfonyl chloride under basic conditions.
Attachment of the ethanamine moiety:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques to scale up the production.
Chemical Reactions Analysis
1-[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding sulfonic acids and amines.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The ethanamine moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine can be compared with other similar compounds, such as:
1-(2-Aminoethyl)piperidine: This compound lacks the nitrobenzenesulfonyl group and has different chemical properties and reactivity.
2-(1-Piperidinyl)ethanamine: Similar in structure but without the nitrobenzenesulfonyl group, leading to different biological activities.
N-(2-Aminoethyl)piperidine: Another related compound with distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19N3O4S |
|---|---|
Molecular Weight |
313.37 g/mol |
IUPAC Name |
1-[1-(2-nitrophenyl)sulfonylpiperidin-4-yl]ethanamine |
InChI |
InChI=1S/C13H19N3O4S/c1-10(14)11-6-8-15(9-7-11)21(19,20)13-5-3-2-4-12(13)16(17)18/h2-5,10-11H,6-9,14H2,1H3 |
InChI Key |
DPCXGGOILRVTFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13084087.png)

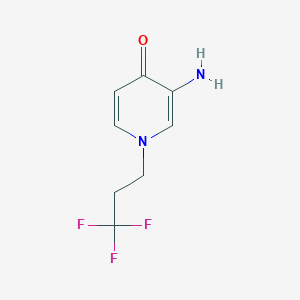
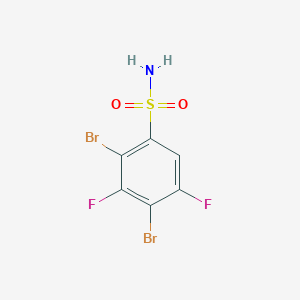

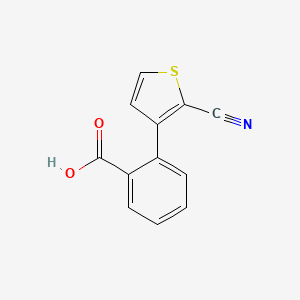

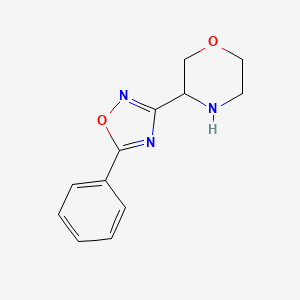
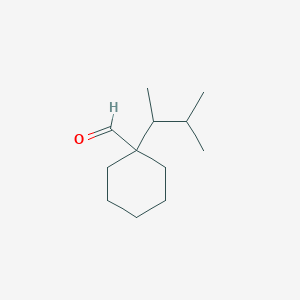
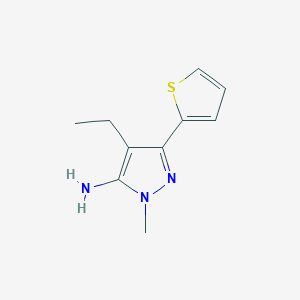
![7-Hydroxy-3-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13084152.png)
